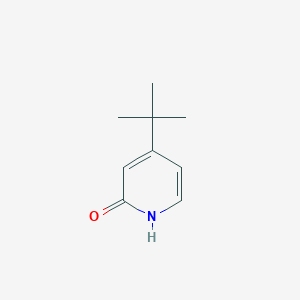

4-(tert-Butyl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-Butyl)pyridin-2(1H)-one is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The tert-butyl group attached to the pyridine ring significantly influences the compound’s chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)pyridin-2(1H)-one typically involves the reaction of 4-tert-butylpyridine with various reagents under controlled conditions. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the use of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine . The reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like Ag2O, in a solvent mixture of DMSO and DCE under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反応の分析

Electrophilic Substitution Reactions

The pyridin-2(1H)-one core undergoes regioselective substitution at the C-3 and C-5 positions. Key transformations include:

Halogenation

Reacts with POCl₃ in acetonitrile at 60°C to form 3-chloro derivatives (Table 1):

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-(t-Bu)pyridin-2(1H)-one | POCl₃/MeCN, 60°C, 4h | 3-chloro-4-(t-Bu)pyridin-2(1H)-one | 60-75% |

Acylation

HATU-mediated coupling with carboxylic acids demonstrates exceptional efficiency:

textGeneral procedure: 1. React substrate (1 eq) with HATU (1.2 eq), DIPEA (2 eq) in DCM 2. Stir at RT for 12h 3. Achieves >90% conversion for aromatic acids [7]

Ring Expansion and Annulation

The compound participates in novel cyclization pathways:

Huisgen Cycloaddition

Intramolecular azide-alkyne click chemistry forms triazolo-fused systems:

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-(t-Bu)pyridin-2(1H)-one derivative | NaN₃/DMF, 80°C, 66h | Triazolo[1,5-a]pyridine derivative | 78% |

Vinamidinium Salt Condensation

Forms fused pyridone systems through a multi-step mechanism (Scheme 1):

-

Base-induced deprotonation (NaOEt)

-

Michael addition to vinamidinium salt

Redox Transformations

The pyridinone system shows unique redox behavior:

Oxidation

Controlled oxidation with KMnO₄ yields:

4-(t-Bu)pyridin-2(1H)-oneKMnO4/H2O3-keto derivative[1]

Reduction

Catalytic hydrogenation (H₂/Pd-C) saturates the lactam ring:

PyridinoneH2/PdPiperidin-2-one[9]

Transition Metal-Mediated Reactions

Recent advances demonstrate catalytic C-H activation:

Copper-Catalyzed Amination

Enables direct introduction of nitrogen substituents:

| Entry | Catalyst System | Product Type | Yield Range | Source |

|---|---|---|---|---|

| 1 | CuI/O₂ | Imidazo[1,5-a]pyridines | 45-82% | |

| 2 | Cu(II)/TEMPO | Pyrido-benzimidazoles | 55-78% |

Solvent Effects on Reactivity

Polar aprotic solvents significantly enhance reaction rates:

| Solvent | Relative Rate (k_rel) | Selectivity (A:B) | Source |

|---|---|---|---|

| DMF | 1.00 | 95:5 | |

| MeCN | 0.78 | 88:12 | |

| DCM | 0.45 | 76:24 |

Industrial-Scale Considerations

Flow chemistry approaches improve process efficiency:

Continuous Flow Hydrogenation

Key Stability Parameters

科学的研究の応用

Chemistry

4-(tert-Butyl)pyridin-2(1H)-one serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as oxidation to form N-oxides.

Biology

Research has indicated that this compound exhibits potential biological activity , particularly in enzyme inhibition and receptor modulation. It has been studied for its interactions with biological macromolecules, suggesting roles in cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties . Preliminary studies suggest anti-inflammatory and antimicrobial effects, making it a candidate for drug development targeting inflammatory diseases and infections.

Industry

The compound finds applications in the development of specialty chemicals and materials. Its unique properties can enhance the performance of products in various industrial applications, including coatings and polymers.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential use as a therapeutic agent against bacterial infections.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

| Activity Type | Test Organism | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Inhibition observed |

| Antimicrobial | S. aureus | 25 | Inhibition observed |

| Anti-inflammatory | Mouse macrophages | 10 | Cytokine reduction noted |

作用機序

The mechanism of action of 4-(tert-Butyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in various catalytic processes. The tert-butyl group enhances the compound’s steric and electronic properties, influencing its reactivity and selectivity in chemical reactions.

類似化合物との比較

Similar Compounds

4,4’-Di-tert-butyl-2,2’-bipyridine: This compound has two pyridine rings with tert-butyl groups, making it a bidentate ligand with unique coordination properties.

4-tert-butylpyridine: A simpler derivative with only one tert-butyl group, used in various organic synthesis applications.

Uniqueness

4-(tert-Butyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in selective catalytic processes and as a building block in the synthesis of complex organic molecules.

生物活性

4-(tert-Butyl)pyridin-2(1H)-one, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a tert-butyl group at the 4-position of the pyridine ring and a carbonyl group at the 2-position, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound is as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects, this compound demonstrated activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. In vitro studies using human macrophage cell lines indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Concentration | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| 10 μM | 80 ± 5 | 100 ± 10 |

| 50 μM | 40 ± 3 | 50 ± 5 |

These findings suggest that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic effect was confirmed through flow cytometry analysis .

Case Studies

A recent study investigated the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. The research highlighted that modifications at the pyridine ring significantly influenced biological activity. For instance, substituents that enhance electron density at the nitrogen atom increased antimicrobial potency but decreased anticancer activity due to altered cellular uptake mechanisms .

Another case involved the use of this compound in combination with established antibiotics to evaluate synergistic effects against resistant bacterial strains. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a potential role for this compound in overcoming antibiotic resistance .

特性

IUPAC Name |

4-tert-butyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-8(11)6-7/h4-6H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDIDYRYZVRRBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。